molecular formula C9H13ClFNO B7948124 (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride

Cat. No.: B7948124
M. Wt: 205.66 g/mol
InChI Key: TWILDFQDSXXDLG-SBSPUUFOSA-N
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Description

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable amine under reductive amination conditions. The resulting intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL hydrochloride
  • (2S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL hydrochloride
  • (2S)-2-Amino-2-(4-iodo-2-methylphenyl)ethan-1-OL hydrochloride

Uniqueness

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWILDFQDSXXDLG-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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